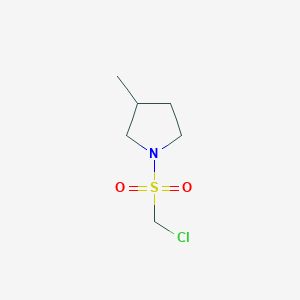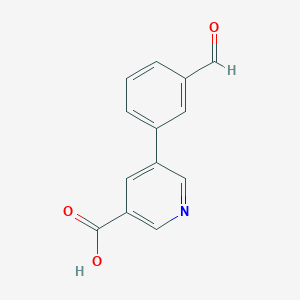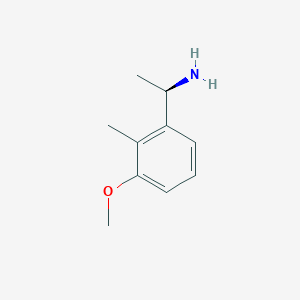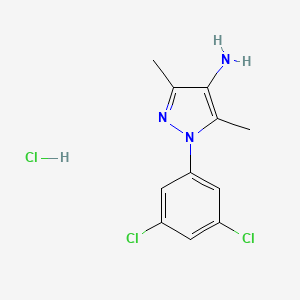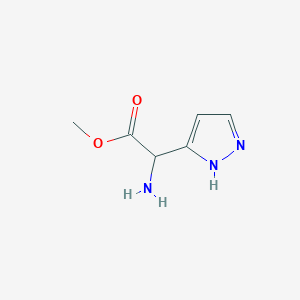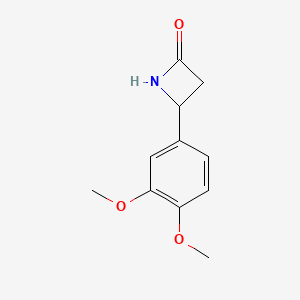
Methyl 3-aminothietane-3-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-aminothietane-3-carboxylate hydrochloride is a chemical compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-aminothietane-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-mercaptoalkyl halides or sulfonates with sodium sulfide to form the thietane ring . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Methyl 3-aminothietane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thietane ring.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Methyl 3-aminothietane-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly those containing sulfur.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
作用机制
The mechanism of action of methyl 3-aminothietane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The thietane ring can modulate the activity of enzymes or receptors by binding to their active sites. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects. The exact pathways involved depend on the specific application and the nature of the target.
相似化合物的比较
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: This compound has a similar structure but contains a thiophene ring instead of a thietane ring.
Methyl 1-hydroxyindole-3-carboxylate: Another related compound that features an indole ring.
Uniqueness
Methyl 3-aminothietane-3-carboxylate hydrochloride is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. The ring strain in the four-membered thietane ring makes it more reactive compared to its five-membered thiophene counterpart. This reactivity can be advantageous in certain synthetic applications, allowing for the formation of complex molecules that might be challenging to synthesize using other compounds.
属性
分子式 |
C5H10ClNO2S |
|---|---|
分子量 |
183.66 g/mol |
IUPAC 名称 |
methyl 3-aminothietane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H9NO2S.ClH/c1-8-4(7)5(6)2-9-3-5;/h2-3,6H2,1H3;1H |
InChI 键 |
XOIGEIXHMLJRTC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CSC1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


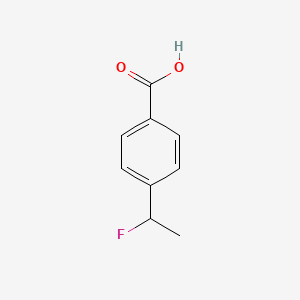
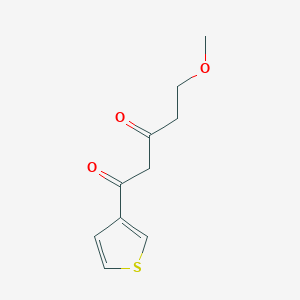
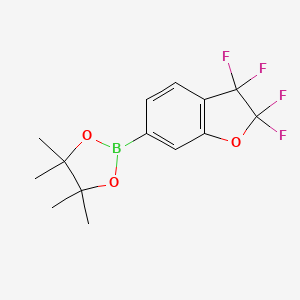
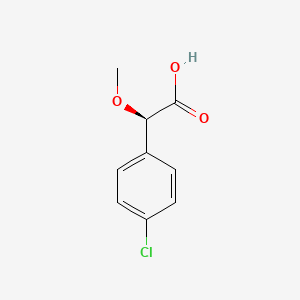
![5-[6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B13558598.png)
![methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B13558606.png)
![N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride](/img/structure/B13558610.png)
